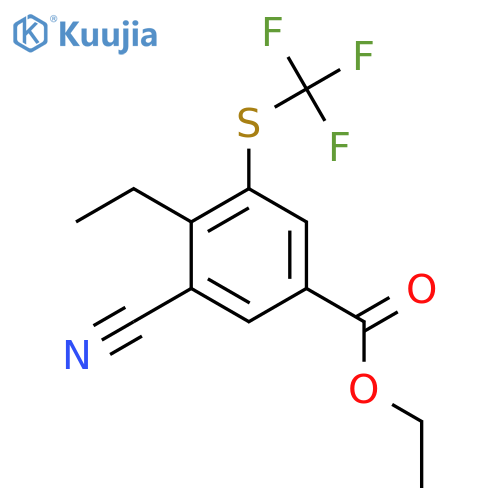

Cas no 1807191-60-1 (Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate)

1807191-60-1 structure

商品名:Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate

CAS番号:1807191-60-1

MF:C13H12F3NO2S

メガワット:303.300092697144

CID:4794768

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate

-

- インチ: 1S/C13H12F3NO2S/c1-3-10-9(7-17)5-8(12(18)19-4-2)6-11(10)20-13(14,15)16/h5-6H,3-4H2,1-2H3

- InChIKey: HLCAPAWPQOSPDH-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1C=C(C(=O)OCC)C=C(C#N)C=1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 391

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 75.4

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015003857-250mg |

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate |

1807191-60-1 | 97% | 250mg |

489.60 USD | 2021-05-31 | |

| Alichem | A015003857-500mg |

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate |

1807191-60-1 | 97% | 500mg |

782.40 USD | 2021-05-31 | |

| Alichem | A015003857-1g |

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate |

1807191-60-1 | 97% | 1g |

1,504.90 USD | 2021-05-31 |

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

1807191-60-1 (Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量